molecular formula C11H12ClN5 B12268343 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine

Cat. No.: B12268343
M. Wt: 249.70 g/mol
InChI Key: VMXKDDGQKRTCRJ-UHFFFAOYSA-N
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Description

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro-substituted pyrazole moiety adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its attachment to the azetidine and pyrazine rings. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazine derivative with additional oxygen-containing groups, while substitution could introduce new functional groups into the pyrazole or pyrazine rings .

Scientific Research Applications

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine involves its interaction with molecular targets such as enzymes or receptors. The chloro-substituted pyrazole moiety can bind to active sites, inhibiting the function of specific proteins or enzymes. This interaction can disrupt biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-1H-pyrazole: Similar in structure but lacks the azetidine and pyrazine rings.

    2-(1H-pyrazol-1-yl)pyridine: Contains a pyrazole ring but differs in the attached groups and overall structure.

Uniqueness

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine is unique due to its combination of pyrazine, pyrazole, and azetidine rings, which confer distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H12ClN5

Molecular Weight

249.70 g/mol

IUPAC Name

2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]pyrazine

InChI

InChI=1S/C11H12ClN5/c12-10-3-15-17(8-10)7-9-5-16(6-9)11-4-13-1-2-14-11/h1-4,8-9H,5-7H2

InChI Key

VMXKDDGQKRTCRJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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